molecular formula C22H26N6O B2638611 (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone CAS No. 2034502-83-3

(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone

Cat. No.: B2638611
CAS No.: 2034502-83-3
M. Wt: 390.491
InChI Key: MUMZXBMEEFYGHR-UHFFFAOYSA-N
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Description

The compound (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone is a complex organic molecule. It contains several functional groups, including a cyclopropyl group, two pyrazole rings, a piperazine ring, and a methanone group .


Synthesis Analysis

The synthesis of this compound could involve several steps, starting with the preparation of the pyrazole rings. The pyrazole rings could be synthesized from the reaction of 1,3-diketones with hydrazine. The piperazine ring could be introduced through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The pyrazole rings contain nitrogen atoms, which can participate in hydrogen bonding and other intermolecular interactions . The piperazine ring is a saturated six-membered ring with two nitrogen atoms, which can also participate in hydrogen bonding .


Chemical Reactions Analysis

The compound could potentially undergo several types of chemical reactions. The pyrazole rings could undergo electrophilic substitution reactions at the carbon atoms adjacent to the nitrogen atoms. The piperazine ring could undergo nucleophilic substitution reactions at the nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. For example, the presence of the pyrazole and piperazine rings could make the compound polar and potentially soluble in water .

Scientific Research Applications

Antibacterial and Antifungal Applications

One significant application of derivatives of this compound is in the field of antibacterial and antifungal agents. For instance, novel bis(pyrazole-benzofuran) hybrids possessing piperazine linkers, which are structurally similar, have shown potent antibacterial efficacies against strains like E. coli, S. aureus, and S. mutans. They have also demonstrated effective biofilm inhibition activities and inhibitory activities against MRSA and VRE bacterial strains (Mekky & Sanad, 2020). Another study focused on 1,5-disubstituted pyrazole and isoxazole derivatives, including structures similar to the query compound, showed good antibacterial and antifungal activities (Sanjeeva, Narendra & Venkata, 2022).

Enzyme Inhibitory and Anticancer Properties

Compounds with structures related to the query compound have been investigated for their enzyme inhibitory activities. For instance, 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives, which are similar in structure, were evaluated for their inhibitory activities against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These compounds showed potential as enzyme inhibitors, with some exhibiting good binding affinities for these enzymes (Cetin, Türkan, Bursal & Murahari, 2021). Another study synthesized a series of pyrazoline derivatives, including compounds structurally similar to the query compound, demonstrating potential anticonvulsant properties and potential antipsychotic effects (Butler, Wise & Dewald, 1984).

Anticancer and Antituberculosis Studies

Derivatives of the compound, like 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivates, were synthesized and showed significant in vitro anticancer and antituberculosis activities. These studies indicate the potential use of similar compounds in developing treatments for cancer and tuberculosis (Mallikarjuna, Padmashali & Sandeep, 2014).

Future Directions

The future directions for research on this compound could include further studies on its synthesis, properties, and potential uses. For example, it could be interesting to explore its potential uses as an intermediate in the synthesis of new drugs .

Properties

IUPAC Name

[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O/c1-25-20(14-18(23-25)16-6-4-3-5-7-16)22(29)28-12-10-27(11-13-28)21-15-19(17-8-9-17)24-26(21)2/h3-7,14-15,17H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMZXBMEEFYGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC(=NN4C)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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